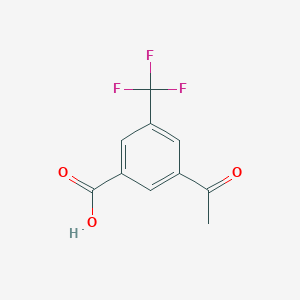

3-Acetyl-5-(trifluoromethyl)benzoic acid

Description

Significance of Aromatic Carboxylic Acid Scaffolds in Synthetic Chemistry

Aromatic carboxylic acids are fundamental building blocks in the synthesis of a vast array of organic molecules. ijrar.org The carboxylic acid group is a key feature in over 450 marketed drugs and plays a crucial role in the biochemistry of living systems. acs.orgnih.gov This functional group's acidity and ability to form strong electrostatic and hydrogen bond interactions often make it a critical component in how a drug interacts with its target. nih.gov However, the presence of a carboxylic acid can sometimes lead to challenges such as limited permeability across biological membranes and metabolic instability. acs.orgnih.gov To overcome these issues, medicinal chemists often employ strategies like creating prodrugs or replacing the carboxylic acid with a bioisostere—a different functional group with similar biological activity. acs.orgacs.org

Aromatic scaffolds are prevalent in pharmaceuticals, offering numerous opportunities to enhance drug properties like efficacy, selectivity, and bioavailability. jocpr.com The versatility of these compounds allows for fine-tuning of their electronic and steric properties through chemical modifications, which provides control over their interactions with biological targets. jocpr.com

Strategic Importance of Acetyl and Trifluoromethyl Substituents in Molecular Design

The strategic placement of specific functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties, leading to significant improvements in its performance as a drug or material. hovione.com

The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry. nbinno.com Its incorporation into a drug candidate can profoundly affect lipophilicity, solubility, metabolic stability, and molecular conformation. hovione.com The CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, leading to better absorption and distribution. nbinno.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation and often resulting in a longer drug half-life. nbinno.com Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

The acetyl group (-COCH3) also plays a significant role in molecular design. It can modulate the polarity of a molecule and is important for the binding of drugs to their protein targets. reddit.com A well-known example is acetylsalicylic acid (aspirin), where the addition of an acetyl group to salicylic (B10762653) acid enhances its effectiveness and reduces gastric irritation. reddit.comreachemchemicals.com Acetylation can also increase a molecule's ability to cross the blood-brain barrier. wikipedia.org In biological systems, the addition and removal of acetyl groups from proteins, a process known as acetylation and deacetylation, is a key regulatory mechanism for gene expression. nih.gov

Overview of Research Directions for Multifunctionalized Aromatic Compounds

Multifunctionalized aromatic compounds, which contain several different functional groups, are a major focus of current research due to their potential in both drug discovery and materials science. ijrar.orgacs.orgmdpi.commdpi.com In medicinal chemistry, a single molecule designed to interact with multiple biological targets—a multitarget-directed ligand—is a promising strategy for treating complex diseases like Alzheimer's. mdpi.com

In materials science, the incorporation of multiple functional groups onto aromatic platforms allows for the creation of advanced polymers and materials with unique thermal, mechanical, and photoluminescent properties. ijrar.orgacs.org Aromatic heterocycles, in particular, are highly tunable organic materials used in a variety of modern devices, including organic electronics, sensors, and catalysts. mdpi.com The ongoing development of efficient methods to synthesize and functionalize these complex aromatic compounds is crucial for advancing these fields.

Chemical Profile of 3-Acetyl-5-(trifluoromethyl)benzoic acid

While extensive research on the specific applications of 3-Acetyl-5-(trifluoromethyl)benzoic acid is not yet widespread in publicly available literature, its chemical structure suggests significant potential as a building block in the synthesis of novel compounds. Its availability from chemical suppliers confirms its use in research and development.

Below are the key identifying and physicochemical properties of the compound.

| Property | Value |

| CAS Number | 1393583-81-7 |

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

Data sourced from chemical supplier catalogs. bldpharm.combldpharm.com

The presence of the carboxylic acid, acetyl, and trifluoromethyl groups on the same aromatic ring makes 3-Acetyl-5-(trifluoromethyl)benzoic acid a versatile synthetic intermediate. The carboxylic acid can be readily converted into other functional groups such as esters, amides, or acid halides, allowing it to be incorporated into a wide range of larger molecules. The acetyl and trifluoromethyl groups can be expected to influence the reactivity and properties of any derivative compounds in the ways previously described.

Properties

Molecular Formula |

C10H7F3O3 |

|---|---|

Molecular Weight |

232.16 g/mol |

IUPAC Name |

3-acetyl-5-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C10H7F3O3/c1-5(14)6-2-7(9(15)16)4-8(3-6)10(11,12)13/h2-4H,1H3,(H,15,16) |

InChI Key |

HTMIYGCOUXEZTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3 Acetyl 5 Trifluoromethyl Benzoic Acid Analogs

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of various analogs through reactions like esterification, amidation, and conversion to acyl halides.

Esterification Reactions and Ester Derivatives

Esterification of benzoic acid and its derivatives is a fundamental transformation, typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. This reaction is reversible, and various techniques are employed to drive it towards the product, such as removing water as it forms. For substrates like 3-acetyl-5-(trifluoromethyl)benzoic acid, the presence of electron-withdrawing groups (acetyl and trifluoromethyl) can influence the reactivity of the carboxylic acid.

Enzymatic catalysis offers an alternative, milder route to ester synthesis. Lipases, for example, have been successfully used to catalyze the esterification of various carboxylic acids, including benzoic acid derivatives, with alcohols. medcraveonline.commedcraveonline.com These biocatalytic methods can offer high selectivity and operate under milder conditions than traditional chemical methods. medcraveonline.com

Common esterification methods applicable to substituted benzoic acids are summarized below.

| Method | Reagents | Conditions | Typical Yield |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, often with water removal | Moderate to High |

| Enzymatic Esterification | Alcohol, Lipase (e.g., Novozym 435) | Mild temperatures (e.g., 40°C), Shaker | High medcraveonline.com |

| Mitsunobu Reaction | Alcohol, DEAD or DIAD, PPh₃ | Anhydrous conditions, 0°C to room temp | High medcraveonline.com |

This table is generated based on common organic synthesis methods and is for illustrative purposes.

Amidation Reactions for Diverse Amide Derivatives

The conversion of carboxylic acids to amides is a crucial reaction in medicinal chemistry, as the amide bond is a key feature in many biologically active molecules. mdpi.comnih.gov Direct reaction between a carboxylic acid and an amine is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org Therefore, coupling agents are typically required to activate the carboxylic acid.

Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that facilitates amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. medcraveonline.comlibretexts.org Other methods involve the in-situ generation of activating phosphonium (B103445) salts. nih.gov Direct thermal amidation under solvent-free conditions has also been reported for certain substrates, providing a metal- and catalyst-free alternative. mdpi.com

| Coupling Reagent | Description | Reaction Conditions |

| Carbodiimides (e.g., DCC) | Activates the carboxylic acid to facilitate nucleophilic attack by the amine. libretexts.org | Room temperature, various solvents. |

| HATU | A peptide coupling agent that forms an activated ester, leading to efficient amide formation. | Room temperature, often with a non-nucleophilic base like DIEA. nih.gov |

| Phosphonium Salts | Generated in situ to create an acyloxy-phosphonium species, which is then attacked by the amine. nih.gov | Room temperature. nih.gov |

This table provides examples of common amidation reagents and their general application.

Reactivity towards Acyl Halide Formation and Subsequent Nucleophilic Substitutions

Carboxylic acids can be converted into more reactive acyl halides, which are versatile intermediates for nucleophilic acyl substitution reactions. libretexts.org Acyl chlorides are commonly prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com The mechanism involves the formation of a highly reactive intermediate which is then attacked by the chloride ion. libretexts.org

Acyl fluorides are another class of acyl halides that have gained interest due to their balanced stability and reactivity. beilstein-journals.orgresearchgate.net They can be synthesized directly from carboxylic acids using deoxyfluorinating reagents. beilstein-journals.org

Once formed, the acyl halide (e.g., 3-acetyl-5-(trifluoromethyl)benzoyl chloride) is highly electrophilic and readily reacts with a wide range of nucleophiles to form various derivatives. This two-step process—acyl halide formation followed by nucleophilic substitution—is a standard strategy for synthesizing esters, amides, and other carboxylic acid derivatives. libretexts.org The general principle involves the replacement of the halide leaving group by the incoming nucleophile. libretexts.org

| Reaction | Nucleophile | Product |

| Alcoholysis | Alcohol (R'-OH) | Ester |

| Aminolysis | Amine (R'-NH₂) | Amide |

| Hydrolysis | Water (H₂O) | Carboxylic Acid |

This table illustrates the general outcomes of nucleophilic acyl substitution reactions on an acyl halide.

Reactions Involving Aromatic Ring Substitutions

The substituents on the benzene (B151609) ring dictate its reactivity towards further substitution. The acetyl, trifluoromethyl, and carboxylic acid groups are all electron-withdrawing and thus deactivate the ring towards electrophilic aromatic substitution.

Buchwald-Hartwig Amination for Aryl Aminobenzoic Acid Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines by coupling an aryl halide or triflate with a primary or secondary amine. beilstein-journals.org It offers a significant advantage over traditional methods, which often require harsh conditions and have limited scope. wikipedia.org

To synthesize an aryl aminobenzoic acid derivative starting from a halogenated analog of 3-acetyl-5-(trifluoromethyl)benzoic acid (e.g., a bromo-substituted version), the Buchwald-Hartwig reaction would be a key step. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as XPhos or SPhos), and a base. beilstein-journals.orgyoutube.com The choice of ligand is critical for the reaction's efficiency and has been the subject of extensive development. youtube.com The development of bulky, electron-rich phosphine ligands by the Buchwald group dramatically improved the reaction's scope and efficiency. youtube.com

The catalytic cycle is generally understood to involve three main steps: oxidative addition of the aryl halide to the Pd(0) complex, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com

General Principles of Electrophilic Aromatic Substitution on Substituted Benzoic Acids

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. wikipedia.org The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring. wikipedia.orgmsu.edu Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing) and as ortho/para-directing or meta-directing. wikipedia.orglibretexts.org

In the case of 3-acetyl-5-(trifluoromethyl)benzoic acid, all three substituents—carboxylic acid (-COOH), acetyl (-COCH₃), and trifluoromethyl (-CF₃)—are deactivating groups. libretexts.org This is because they withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. msu.edu

Deactivating groups generally direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org For 3-acetyl-5-(trifluoromethyl)benzoic acid, the positions on the ring are C1 (with -COOH), C2, C3 (with -COCH₃), C4, C5 (with -CF₃), and C6.

The -COOH group at C1 directs to C3 and C5.

The -COCH₃ group at C3 directs to C5 and C1 (relative to its own position, which are positions 5 and 1 on the ring).

The -CF₃ group at C5 directs to C1 and C3 (relative to its own position, which are positions 1 and 3 on the ring).

All three deactivating groups direct incoming electrophiles to the positions already occupied by other deactivating groups. The remaining open positions (C2, C4, C6) are ortho or para to at least one of the deactivating groups, which is electronically disfavored. Therefore, further electrophilic aromatic substitution on this highly deactivated ring would be extremely difficult to achieve and would require harsh reaction conditions.

| Substituent | Effect on Reactivity | Directing Influence |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -COCH₃ (Acetyl) | Deactivating | Meta |

| -CF₃ (Trifluoromethyl) | Deactivating | Meta |

This table summarizes the directing effects of the functional groups present on the title compound.

Intermolecular Interactions and Self-Assembly in Carboxylic Acid Systems

The intermolecular interactions and self-assembly of 3-Acetyl-5-(trifluoromethyl)benzoic acid are expected to be governed by the strong hydrogen-bonding propensity of the carboxylic acid group, modulated by the electronic and steric effects of the acetyl and trifluoromethyl substituents.

Aromatic carboxylic acids are well-known to form highly stable hydrogen-bonded dimers in the solid state and in apolar solvents. acs.org This primary interaction involves the formation of a cyclic motif where two carboxylic acid groups mutually donate and accept a hydrogen bond. The strength and geometry of these hydrogen bonds can be influenced by the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups, such as the trifluoromethyl group, can increase the acidity of the carboxylic proton, potentially leading to stronger hydrogen bonds. scispace.com Conversely, the acetyl group, also being electron-withdrawing, would contribute to this effect.

Beyond the primary hydrogen-bonding of the carboxylic acid dimers, other intermolecular forces are expected to play a significant role in the self-assembly of 3-Acetyl-5-(trifluoromethyl)benzoic acid. These include:

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are influenced by the electron distribution in the ring. The presence of electron-withdrawing groups can modulate the quadrupole moment of the benzene ring, affecting the geometry and strength of these stacking interactions. acs.org

Weak Hydrogen Bonds: The oxygen atom of the acetyl group could potentially act as a hydrogen bond acceptor, leading to the formation of weaker C-H···O hydrogen bonds with aromatic or methyl protons of neighboring molecules.

The following table summarizes the expected intermolecular interactions involving 3-Acetyl-5-(trifluoromethyl)benzoic acid:

| Interaction Type | Participating Groups | Expected Influence on Self-Assembly |

| Strong Hydrogen Bonding | Carboxylic acid groups | Formation of cyclic dimers, primary driver of self-assembly. |

| π-π Stacking | Aromatic rings | Contributes to crystal packing, influenced by electron-withdrawing substituents. |

| Dipole-Dipole Interactions | Acetyl groups | Influences molecular orientation and packing efficiency. |

| Weak C-H···O Hydrogen Bonds | Acetyl oxygen and C-H donors | Secondary interactions that can direct the formation of specific packing motifs. |

Stereochemical Considerations in the Synthesis and Reactions of Related Chiral Derivatives

The structure of 3-Acetyl-5-(trifluoromethyl)benzoic acid offers two primary sites for the introduction of chirality: the acetyl group and the carboxylic acid group. While the parent molecule is achiral, its derivatization can lead to the formation of chiral compounds, making stereochemical considerations crucial.

Synthesis of Chiral Derivatives:

The generation of chiral derivatives from 3-Acetyl-5-(trifluoromethyl)benzoic acid would likely involve stereoselective reactions at the ketone or carboxylic acid functional groups.

At the Acetyl Group: The prochiral ketone of the acetyl group is a prime target for asymmetric synthesis.

Asymmetric Reduction: The reduction of the ketone to a secondary alcohol can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. This would yield a chiral α-hydroxyethyl derivative. The stereochemical outcome of such reactions is highly dependent on the choice of catalyst and reaction conditions.

Asymmetric Addition: The addition of nucleophiles, such as Grignard reagents or organolithium compounds, to the carbonyl group in the presence of a chiral ligand or auxiliary could lead to the formation of chiral tertiary alcohols.

At the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives, and chirality can be introduced by coupling with a chiral molecule.

Amide Formation: Reaction with a chiral amine would result in the formation of a diastereomeric mixture of amides. These diastereomers could potentially be separated by chromatography or crystallization.

Ester Formation: Similarly, esterification with a chiral alcohol would produce diastereomeric esters.

Reactions of Chiral Derivatives:

Once a chiral center is introduced, subsequent reactions can be influenced by its stereochemistry. For instance, if a chiral alcohol is formed by the reduction of the acetyl group, its presence can direct the stereochemical outcome of reactions at other parts of the molecule.

The following table outlines potential strategies for the synthesis of chiral derivatives of 3-Acetyl-5-(trifluoromethyl)benzoic acid and the key stereochemical considerations:

| Target Chiral Derivative | Synthetic Strategy | Key Stereochemical Consideration |

| Chiral secondary alcohol | Asymmetric reduction of the ketone | Enantioselectivity of the catalyst or reducing agent. |

| Chiral tertiary alcohol | Asymmetric nucleophilic addition to the ketone | Diastereoselectivity or enantioselectivity depending on the nature of the nucleophile and chiral auxiliary. |

| Diastereomeric amides | Coupling of the carboxylic acid with a chiral amine | Resolution of the resulting diastereomers. |

| Diastereomeric esters | Esterification of the carboxylic acid with a chiral alcohol | Resolution of the resulting diastereomers. |

It is important to note that the development of specific stereoselective methods for 3-Acetyl-5-(trifluoromethyl)benzoic acid would require empirical optimization of reaction conditions and catalyst systems, drawing upon the extensive literature on the asymmetric synthesis of ketones and carboxylic acid derivatives. researchgate.netrsc.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In ¹H NMR spectroscopy, the aromatic region of 3-Acetyl-5-(trifluoromethyl)benzoic acid is expected to display three distinct signals for the three aromatic protons, as the substitution pattern (1,3,5) renders them chemically non-equivalent. The proton ortho to the electron-withdrawing acetyl and trifluoromethyl groups would likely be the most deshielded, appearing at the lowest field. The other two protons would appear at slightly higher fields, with their exact chemical shifts influenced by the combined electronic effects of the substituents. The acetyl group's methyl protons would present as a sharp singlet, typically in the range of 2.6-2.7 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbons of the carboxylic acid and acetyl groups are expected to appear significantly downfield, typically in the 165-170 ppm and 195-200 ppm ranges, respectively. The carbon atom of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show distinct signals, with their chemical shifts dictated by the electronic nature of the attached substituents. For instance, the carbons bearing the electron-withdrawing trifluoromethyl and acetyl groups are expected to be deshielded.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Acetyl-5-(trifluoromethyl)benzoic acid

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | >10 (broad singlet) | 165-170 |

| Ar-H | 7.8 - 8.5 | - |

| COCH₃ | 2.6 - 2.7 (singlet) | 195-200 |

| COCH₃ | - | 25-30 |

| Ar-C | - | 120-140 |

| Ar-C-CF₃ | - | 130-135 (quartet) |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For 3-Acetyl-5-(trifluoromethyl)benzoic acid, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is anticipated to be in the characteristic range for aromatic trifluoromethyl groups, typically between -60 and -65 ppm relative to a standard such as CFCl₃. rsc.org This analysis provides direct evidence for the presence and electronic environment of the trifluoromethyl substituent.

While one-dimensional NMR provides information on chemical shifts, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent aromatic protons, helping to definitively assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key for mapping long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon. It would also show correlations from the aromatic protons to the carboxylic carbon and the carbon of the trifluoromethyl group, confirming the substitution pattern. The use of such 2D NMR techniques is crucial for distinguishing between potential isomers. bipm.org

Quantitative NMR (qNMR) is a powerful method for determining the purity of organic compounds with high precision and accuracy, traceable to SI units. By integrating the signal of the analyte against a certified internal standard of known purity, the absolute purity of 3-Acetyl-5-(trifluoromethyl)benzoic acid can be determined. Benzoic acid derivatives, such as 3,5-bis(trifluoromethyl)benzoic acid, are often used as internal standards in qNMR due to their stability and the presence of sharp, well-resolved signals in both ¹H and ¹⁹F NMR spectra. bipm.org This technique would be invaluable for the certification of reference materials of 3-Acetyl-5-(trifluoromethyl)benzoic acid.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

For 3-Acetyl-5-(trifluoromethyl)benzoic acid, the IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700-1720 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid, while the C=O stretching of the acetyl ketone would likely appear at a slightly lower wavenumber, around 1680-1700 cm⁻¹. Strong bands in the 1100-1350 cm⁻¹ region are characteristic of C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations would also be present in their expected regions.

The Raman spectrum would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretching vibrations would also be observable, and the symmetric C-F stretching of the CF₃ group would give rise to a strong Raman band.

Predicted Vibrational Frequencies for 3-Acetyl-5-(trifluoromethyl)benzoic acid

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | - |

| Carboxylic Acid | C=O stretch | 1700-1720 (strong) | 1700-1720 (medium) |

| Acetyl Group | C=O stretch | 1680-1700 (strong) | 1680-1700 (medium) |

| Trifluoromethyl Group | C-F stretch | 1100-1350 (strong, multiple bands) | Strong band in C-F stretch region |

| Aromatic Ring | C=C stretch | 1450-1600 (medium) | 1450-1600 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 3-Acetyl-5-(trifluoromethyl)benzoic acid, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile, is expected to exhibit absorption bands characteristic of a substituted benzene ring. Aromatic compounds typically show a strong absorption band (E-band) below 200 nm and a weaker band (B-band) in the 230-280 nm region. The presence of the acetyl and carboxylic acid groups, which are conjugated with the benzene ring, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. Studies on benzoic acid have shown transient absorption bands in the 280-340 nm range. researchgate.net The trifluoromethyl group, being an auxochrome, may also slightly influence the position and intensity of these bands.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For 3-Acetyl-5-(trifluoromethyl)benzoic acid (C₁₀H₇F₃O₃), the exact mass can be calculated and its fragmentation in an electron ionization (EI) mass spectrometer can be predicted based on the behavior of similar functionalized benzoic acids.

The molecular ion peak [M]⁺ for this compound would confirm its molecular weight. Based on its chemical formula, the expected monoisotopic mass is approximately 248.035 g/mol .

The fragmentation pathway is anticipated to be guided by the functional groups present: the carboxylic acid, the acetyl group, and the trifluoromethyl group on the aromatic ring. Common fragmentation patterns for aromatic carboxylic acids involve the initial loss of a hydroxyl radical (∙OH, mass 17) or a carboxyl radical (∙COOH, mass 45). libretexts.orgdocbrown.info The presence of the acetyl group introduces another likely fragmentation, which is the loss of a methyl radical (∙CH₃, mass 15) to form a stable acylium ion.

A plausible fragmentation pathway would include:

Loss of a methyl radical ([M-15]⁺): Cleavage of the acetyl group's C-C bond would yield a prominent peak corresponding to the loss of ∙CH₃.

Loss of a hydroxyl radical ([M-17]⁺): A characteristic fragmentation of benzoic acids, resulting from the cleavage of the C-OH bond in the carboxyl group. docbrown.info

Loss of a carboxyl group ([M-45]⁺): Decarboxylation leading to the loss of ∙COOH is another common pathway for benzoic acids. libretexts.org

Loss of an acetyl radical ([M-43]⁺): Cleavage of the bond between the aromatic ring and the acetyl group would result in the loss of ∙COCH₃.

Further fragmentation of these primary ions would lead to smaller charged species, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of the related compound, 3-(Trifluoromethyl)benzoic acid, shows major peaks at m/z 173 ([M-OH]⁺) and 145 ([M-COOH]⁺), supporting the predicted fragmentation pathways for the carboxyl group. chemicalbook.comnist.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for 3-Acetyl-5-(trifluoromethyl)benzoic acid

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Mass of Loss (Da) |

|---|---|---|---|

| 248 | [C₁₀H₇F₃O₃]⁺ | - | 0 |

| 233 | [M - CH₃]⁺ | ∙CH₃ | 15 |

| 231 | [M - OH]⁺ | ∙OH | 17 |

| 205 | [M - COCH₃]⁺ | ∙COCH₃ | 43 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 3-Acetyl-5-(trifluoromethyl)benzoic acid has not been reported in the Cambridge Structural Database, the solid-state architecture can be predicted based on studies of analogous molecules. mdpi.com

A primary and highly predictable feature of the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers. mdpi.comresearchgate.net In the solid state, two molecules of 3-Acetyl-5-(trifluoromethyl)benzoic acid would likely associate through strong intermolecular hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric R²₂(8) ring motif. This dimerization is a very common and stable supramolecular synthon for carboxylic acids. mdpi.com

Table 2: Illustrative Crystallographic Parameters for a Benzoic Acid Derivative Dimer

| Parameter | Typical Value/System | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| Supramolecular Motif | Centrosymmetric R²₂(8) dimer | mdpi.comresearchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and predicting the reactivity of molecules. mdpi.com Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly used for accurate calculations of benzoic acid derivatives. mdpi.commdpi.com These calculations provide a detailed picture of the molecule's geometry, charge distribution, and orbital interactions.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For 3-Acetyl-5-(trifluoromethyl)benzoic acid, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

Table 1: Predicted Optimized Geometric Parameters for 3-Acetyl-5-(trifluoromethyl)benzoic acid (Illustrative Data) Calculated using DFT/B3LYP method. Bond lengths in Angstroms (Å), angles in degrees (°).

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(ring)-C(carboxyl) | 1.49 |

| C(carboxyl)=O | 1.22 | |

| C(carboxyl)-OH | 1.35 | |

| C(ring)-C(acetyl) | 1.51 | |

| C(acetyl)=O | 1.23 | |

| C(ring)-C(CF3) | 1.50 | |

| Bond Angles | C-C-C (ring) | ~120 |

| C(ring)-C(carboxyl)=O | 123 | |

| C(ring)-C(acetyl)=O | 121 | |

| Dihedral Angle | O=C-C(ring)-C | ~0 or ~180 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 3-Acetyl-5-(trifluoromethyl)benzoic acid, the MEP map would be expected to show:

Intense Red Regions: Located around the oxygen atoms of both the carboxylic acid and acetyl groups, indicating these are the most electron-rich and nucleophilic sites.

Blue Regions: Concentrated around the acidic hydrogen of the carboxylic acid group, highlighting its high positive potential and susceptibility to deprotonation.

Electron-Deficient Phenyl Ring: The presence of three electron-withdrawing groups (acetyl, trifluoromethyl, and carboxyl) would likely render the aromatic ring electron-poor compared to benzene (B151609), with positive potential (blue or green) distributed across it. The fluorine atoms of the trifluoromethyl group would also contribute to a negative potential region around that substituent.

This analysis helps in understanding where the molecule might interact with other polar molecules, receptors, or reagents. mdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

In 3-Acetyl-5-(trifluoromethyl)benzoic acid, DFT calculations would likely reveal:

HOMO: The HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxylic group, as these are the most electron-rich parts of the molecule.

LUMO: The LUMO would likely be distributed over the electron-withdrawing acetyl and trifluoromethyl groups, as well as the carboxyl carbon, indicating these are the primary sites for accepting electrons.

HOMO-LUMO Gap: The presence of multiple electron-withdrawing groups would be expected to lower the energy of the LUMO, leading to a moderately small energy gap and suggesting the molecule is a good electron acceptor and reactive towards nucleophiles.

Table 2: Predicted FMO Parameters for 3-Acetyl-5-(trifluoromethyl)benzoic acid (Illustrative Data) Calculated using DFT/B3LYP method.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -7.5 | Electron-donating capability |

| LUMO Energy | -2.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the vibrational frequencies and their corresponding intensities using DFT methods, a theoretical spectrum can be generated. nih.gov These calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. mdpi.com

Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or twisting of functional groups. For 3-Acetyl-5-(trifluoromethyl)benzoic acid, key predicted vibrational bands would include:

O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

C=O Stretches: Two distinct, strong bands corresponding to the carbonyls of the carboxylic acid and acetyl groups.

C-F Stretches: Strong absorption bands associated with the trifluoromethyl group.

C-C Aromatic Stretches: A series of bands characteristic of the substituted benzene ring.

This detailed assignment, aided by Potential Energy Distribution (PED) analysis, helps in interpreting experimental spectra and confirming the molecular structure. mdpi.com

Beyond vibrational spectra, quantum chemical calculations can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). semanticscholar.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in signal assignment and structural verification. This is particularly useful for complex molecules where spectral overlap can make experimental assignment challenging.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics is excellent for describing the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of an ensemble of molecules over time. rsc.org Using classical force fields like the General Amber Force Field (GAFF), MD simulations can model how 3-Acetyl-5-(trifluoromethyl)benzoic acid molecules move and interact with each other and with solvent molecules in a condensed phase. ucl.ac.uk

MD simulations of this compound in various solvents could reveal:

Dimerization: Like many carboxylic acids, 3-Acetyl-5-(trifluoromethyl)benzoic acid is expected to form stable hydrogen-bonded dimers in nonpolar solvents. acs.orgacs.org Simulations can quantify the stability and lifetime of these dimers.

Solvation: In polar solvents, the solvent molecules would compete for hydrogen bonding with the carboxylic acid group, potentially disrupting dimer formation. ucl.ac.ukacs.org MD can illustrate the structure of the solvation shell around the molecule.

Intermolecular Interactions: Besides hydrogen bonding, simulations can identify other significant intermolecular forces, such as π-π stacking between the aromatic rings of adjacent molecules and dipole-dipole interactions involving the polar acetyl and trifluoromethyl groups. acs.org These interactions are crucial for understanding crystallization processes and the bulk properties of the material. ucl.ac.ukunimi.it

Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of molecules based on their structural and chemical features. This methodology is instrumental in modern chemistry for screening and designing novel compounds with desired characteristics, thereby accelerating research and development while minimizing experimental costs. However, a comprehensive review of the scientific literature reveals a notable absence of specific QSPR or Quantitative Structure-Activity Relationship (QSAR) studies conducted directly on 3-Acetyl-5-(trifluoromethyl)benzoic acid .

While the broader class of benzoic acid derivatives has been the subject of numerous QSAR and QSPR investigations to predict properties ranging from toxicity to biological activity, specific models detailing the predictive chemistry of 3-Acetyl-5-(trifluoromethyl)benzoic acid are not publicly available. Research in this area has tended to focus on other substituted benzoic acids. For instance, studies have explored the toxicity of various benzoic acids to different organisms and the antibacterial activity of benzoylaminobenzoic acid derivatives. These studies establish mathematical relationships between molecular descriptors (such as hydrophobicity, molar refractivity, and aromaticity) and the observed biological or physicochemical properties.

Similarly, computational studies have been performed on various trifluoromethyl-containing aromatic compounds. These investigations often utilize quantum chemical calculations to understand molecular structure, reactivity, and spectroscopic properties. For example, density functional theory (DFT) has been employed to study the molecular geometry and vibrational frequencies of related molecules.

Despite the existence of these related studies, the specific interplay of the acetyl and trifluoromethyl groups at the 3 and 5 positions of the benzoic acid ring in 3-Acetyl-5-(trifluoromethyl)benzoic acid has not been elucidated through dedicated QSPR modeling. The development of such a model would require a dataset of structurally similar compounds with experimentally determined properties. From this data, researchers could derive predictive equations linking molecular descriptors to properties of interest, such as solubility, lipophilicity, or receptor binding affinity.

Given the lack of specific research, no data tables or detailed findings on QSPR modeling for 3-Acetyl-5-(trifluoromethyl)benzoic acid can be presented. The scientific community has yet to publish research that would provide the necessary data and models to fulfill such an analysis for this particular compound.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Versatile Synthetic Building Block and Chemical Intermediate

3-Acetyl-5-(trifluoromethyl)benzoic acid is classified and supplied as a chemical building block for research and development. chiralen.com Its structure contains three key functional components: a carboxylic acid group, an acetyl group, and a trifluoromethyl-substituted aromatic ring. Each of these sites offers a reactive handle for further chemical transformations, positioning the molecule as a potentially versatile intermediate in multi-step syntheses.

The carboxylic acid group can undergo standard reactions such as esterification, amidation, or conversion to an acyl chloride, which is a highly reactive intermediate for nucleophilic acyl substitution and Friedel-Crafts acylation reactions. ossila.com The acetyl group's ketone functionality can be a site for reactions like nucleophilic addition, reduction to an alcohol, or condensation reactions. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can influence the regioselectivity of nucleophilic aromatic substitution reactions. This group is also known for its ability to enhance properties such as metabolic stability and lipophilicity in larger molecules. organic-chemistry.org

Table 1: Physicochemical Properties of 3-Acetyl-5-(trifluoromethyl)benzoic acid

| Property | Value |

|---|---|

| CAS Number | 1393583-81-7 chiralen.com |

| Molecular Formula | C₁₀H₇F₃O₃ chiralen.com |

| Molecular Weight | 232.16 g/mol chiralen.com |

| Purity | 98% chiralen.com |

While the structure of 3-Acetyl-5-(trifluoromethyl)benzoic acid makes it a suitable precursor for more complex molecules, specific examples of its incorporation into larger, intricate organic structures are not detailed in the available scientific literature. The general utility of benzoic acid derivatives as building blocks is well-established, but dedicated research outlining the synthetic pathways starting from this specific compound is limited. ossila.com

The dual functionality of the acetyl and carboxylic acid groups on the benzene (B151609) ring presents theoretical possibilities for its use as a scaffold in constructing heterocyclic systems. For instance, condensation reactions involving the acetyl group and a suitable dinucleophile could lead to the formation of various heterocyclic rings fused or attached to the benzoic acid framework. However, published research demonstrating the use of 3-Acetyl-5-(trifluoromethyl)benzoic acid as a scaffold for creating specific heterocyclic systems or novel carbon frameworks could not be identified.

Contributions to Functional Materials Development

There is a significant body of research on the use of other fluorinated benzoic acids in the development of functional materials. For example, 3,5-bis(trifluoromethyl)benzoic acid has been successfully used as a passivating agent to reduce defects in perovskite films, thereby enhancing the efficiency and stability of solar cells. nih.gov Similarly, other fluorinated benzoic acids have been investigated as additives in perovskite active layers to improve crystal size, reduce defect formation, and minimize ion migration. researchgate.netbohrium.com

No specific studies detailing the incorporation of 3-Acetyl-5-(trifluoromethyl)benzoic acid into polymeric structures were found in the reviewed literature. In principle, it could be used as a monomer or a modifying agent in polymer synthesis, with the carboxylic acid group enabling its integration into polyesters or polyamides. The trifluoromethyl group could impart properties such as thermal stability and hydrophobicity to the resulting polymer. However, empirical data and research findings to support this are currently unavailable.

While various benzoic acid derivatives are used as additives to improve the quality of perovskite thin films and enhance the power conversion efficiency and stability of perovskite solar cells (PSCs), there is no specific mention in the scientific literature of 3-Acetyl-5-(trifluoromethyl)benzoic acid being used for this purpose. researchgate.netrsc.org Research in this area has focused on analogs like 3,5-bis(trifluoromethyl)benzoic acid, which effectively passivates surface defects in perovskite films. nih.gov

Future Perspectives and Research Challenges

Innovations in Regioselective and Stereoselective Synthesis

Future synthetic strategies for 3-acetyl-5-(trifluoromethyl)benzoic acid and its analogs are expected to focus on enhancing selectivity and efficiency. The development of novel catalytic systems will be crucial for achieving precise control over the regioselectivity of functional group introduction on the benzene (B151609) ring. For instance, iridium-catalyzed oxidative coupling reactions have shown promise in the regioselective synthesis of trifluoromethylated isocoumarins from benzoic acids and alkynes. Further research in this area could lead to more direct and atom-economical methods for the synthesis of complex trifluoromethylated aromatic compounds.

Stereoselectivity, particularly in the synthesis of chiral derivatives, represents another significant frontier. The acetyl group in 3-acetyl-5-(trifluoromethyl)benzoic acid offers a handle for asymmetric transformations to create chiral alcohols, which are valuable building blocks in medicinal chemistry. Future research will likely involve the development of highly enantioselective catalysts for the reduction of the ketone or for additions to the carbonyl group. Advances in organocatalysis, such as the use of bifunctional squaramides for the stereoselective synthesis of 2-trifluoromethylated dihydrofurans, highlight the potential for creating complex chiral molecules with high precision. The development of catalysts for the asymmetric hydrogenation of trifluoromethyl ketones is also a key area of interest, with applications in the synthesis of important pharmaceutical intermediates.

Advancements in Green Chemistry Methodologies for Fluorinated Acetylated Benzoic Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes for fluorinated compounds. Future research will prioritize the development of more sustainable methods for the synthesis of 3-acetyl-5-(trifluoromethyl)benzoic acid and related molecules. This includes the use of renewable starting materials, the reduction of hazardous waste, and the use of more environmentally benign solvents and catalysts.

One promising avenue is the exploration of lignin-based benzoic acid derivatives as precursors for active pharmaceutical ingredients, which aligns with the goal of utilizing renewable feedstocks. Additionally, the development of catalytic methods that replace stoichiometric reagents will be a key focus. For example, the use of heterogeneous catalysts that can be easily recovered and reused would significantly improve the environmental footprint of the synthesis. Microwave-assisted organic synthesis is another green technique that can lead to shorter reaction times, higher yields, and reduced energy consumption. The broader adoption of such technologies will be essential for the sustainable production of fluorinated acetylated benzoic acids.

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis

Exploration of Novel Supramolecular Assemblies and Material Architectures

The unique electronic and structural features of 3-acetyl-5-(trifluoromethyl)benzoic acid make it an attractive building block for the construction of novel supramolecular assemblies and advanced materials. The carboxylic acid group can participate in hydrogen bonding to form predictable patterns, such as dimers and catemers, which are fundamental to crystal engineering. The trifluoromethyl group can engage in non-covalent interactions, including halogen bonding and dipole-dipole interactions, which can further direct the self-assembly process.

Future research will likely explore the self-assembly of this molecule on surfaces to create well-defined two-dimensional networks. These nanostructured surfaces could have applications in areas such as catalysis, sensing, and electronics. Furthermore, the incorporation of this and other fluorinated aromatic compounds into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The exploration of metal-organic frameworks (MOFs) and other coordination polymers using 3-acetyl-5-(trifluoromethyl)benzoic acid as a ligand is another promising area of research for the development of materials with applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Acetyl-5-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Approach :

- Start with a substituted benzoic acid precursor (e.g., 3-Chloro-5-(trifluoromethyl)benzoic acid) and introduce the acetyl group via Friedel-Crafts acylation or directed ortho-metalation strategies.

- Optimize solvent choice (e.g., dichloromethane or DMF) and catalysts (e.g., AlCl₃ for acylation). Reaction temperature should be controlled between 0–25°C to minimize side reactions.

- Monitor progress via TLC or HPLC, and purify using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can spectroscopic techniques confirm the structural integrity of 3-Acetyl-5-(trifluoromethyl)benzoic acid?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify characteristic peaks for the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl carbon) and trifluoromethyl substituent (δ ~120-125 ppm for CF₃ in ¹³C NMR).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns. Compare experimental exact mass (e.g., 220.0388 Da) with theoretical values .

Q. What safety protocols are critical for handling trifluoromethyl-substituted benzoic acids in the lab?

- Safety Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation.

- Store separately from oxidizers and strong bases to prevent hazardous reactions.

- In case of exposure, rinse affected areas with water and seek medical attention. Dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic effects of substituents in 3-Acetyl-5-(trifluoromethyl)benzoic acid?

- Computational Strategy :

- Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the electron-withdrawing effects of CF₃ and the acetyl group.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions.

- Compare calculated vibrational spectra (IR) with experimental data to validate models .

Q. How can discrepancies between crystallographic and spectroscopic data be resolved for trifluoromethyl benzoic acid derivatives?

- Resolution Framework :

- Use single-crystal X-ray diffraction (SHELX programs) to resolve bond lengths/angles and confirm substituent positions.

- Cross-validate with solid-state NMR or powder XRD if crystallinity is poor.

- Reconcile conflicts (e.g., unexpected tautomerism) by repeating experiments under controlled humidity/temperature .

Q. What challenges arise when using 3-Acetyl-5-(trifluoromethyl)benzoic acid as a precursor in multi-step syntheses, and how can they be addressed?

- Challenges & Solutions :

- Steric Hindrance : The bulky CF₃ group may slow down electrophilic substitutions. Use directing groups (e.g., boronic acids) or transition-metal catalysts (Pd, Cu) to enhance regioselectivity.

- Acid Sensitivity : Protect the carboxylic acid moiety via esterification (e.g., methyl ester) before functionalizing the acetyl group.

- Byproduct Formation : Optimize stoichiometry and reaction time. Monitor intermediates via LC-MS to isolate desired products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.